Welcome to the BenchChem Online Store!
molecular formula C12H24 B8224161 (Z)-5-Dodecene

(Z)-5-Dodecene

Cat. No. B8224161
M. Wt: 168.32 g/mol
InChI Key: ZOKYTRIEIDWYSG-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03984355

Procedure details

A mixture of 20.4 g (0.1 mole) of 1,2,6-trimethyltricyclo[5,3,2,02,7 ]dodeca-5-ene and 17 g of sodium carbonate was added to 100 ml of dichloromethane, and the materils were mixed and stirred while keeping the temperature at 0° to 5°C. Then, 20.8 g (0.11 mole) of an acetic acid solution containing 40% peracetic acid was added dropwise thereto over a period of 2 hours at that temperature. The materials were stirred at that temperature for 2 hours, and further stirred at room temperature for 3 additional hours. Subsequently, 200 ml of water was added thereto, and the resulting solution was extracted twice with dichloromethane. The extract was washed with an aqueous saturated sodium chloride solution until the solution became neutral, and then dried with anhydrous sodium sulfate. Dichloromethane was then recovered by distillation, and the residue was distilled in vacuum, whereby 21 g of the fraction of Compound (II) (85°-90°C/0.03 mmHg) was obtained.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]12[CH2:13][CH2:12][C:8]3([CH2:9][CH2:10][CH2:11]1)[C:3]2(C)[CH2:4][CH2:5][CH:6]=[C:7]3C.C(=O)([O-])[O-].[Na+].[Na+].C(O)(=O)C.C(OO)(=O)C>O.ClCCl>[CH3:7][CH2:6][CH2:5][CH2:4][CH:3]=[CH:2][CH2:11][CH2:10][CH2:9][CH2:8][CH2:12][CH3:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
CC12C3(CCC=C(C3(CCC1)CC2)C)C
Name
Quantity
17 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
20.8 g
Type
reactant
Smiles
C(C)(=O)O
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the materils were mixed
CUSTOM
Type
CUSTOM
Details
at 0° to 5°C
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The materials were stirred at that temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
further stirred at room temperature for 3 additional hours
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted twice with dichloromethane
WASH
Type
WASH
Details
The extract was washed with an aqueous saturated sodium chloride solution until the solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Dichloromethane was then recovered by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuum, whereby 21 g of the fraction of Compound (II) (85°-90°C/0.03 mmHg)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CCCCC=CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03984355

Procedure details

A mixture of 20.4 g (0.1 mole) of 1,2,6-trimethyltricyclo[5,3,2,02,7 ]dodeca-5-ene and 17 g of sodium carbonate was added to 100 ml of dichloromethane, and the materils were mixed and stirred while keeping the temperature at 0° to 5°C. Then, 20.8 g (0.11 mole) of an acetic acid solution containing 40% peracetic acid was added dropwise thereto over a period of 2 hours at that temperature. The materials were stirred at that temperature for 2 hours, and further stirred at room temperature for 3 additional hours. Subsequently, 200 ml of water was added thereto, and the resulting solution was extracted twice with dichloromethane. The extract was washed with an aqueous saturated sodium chloride solution until the solution became neutral, and then dried with anhydrous sodium sulfate. Dichloromethane was then recovered by distillation, and the residue was distilled in vacuum, whereby 21 g of the fraction of Compound (II) (85°-90°C/0.03 mmHg) was obtained.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C:2]12[CH2:13][CH2:12][C:8]3([CH2:9][CH2:10][CH2:11]1)[C:3]2(C)[CH2:4][CH2:5][CH:6]=[C:7]3C.C(=O)([O-])[O-].[Na+].[Na+].C(O)(=O)C.C(OO)(=O)C>O.ClCCl>[CH3:7][CH2:6][CH2:5][CH2:4][CH:3]=[CH:2][CH2:11][CH2:10][CH2:9][CH2:8][CH2:12][CH3:13] |f:1.2.3|

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
CC12C3(CCC=C(C3(CCC1)CC2)C)C
Name
Quantity
17 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
20.8 g
Type
reactant
Smiles
C(C)(=O)O
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the materils were mixed
CUSTOM
Type
CUSTOM
Details
at 0° to 5°C
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The materials were stirred at that temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
further stirred at room temperature for 3 additional hours
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted twice with dichloromethane
WASH
Type
WASH
Details
The extract was washed with an aqueous saturated sodium chloride solution until the solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Dichloromethane was then recovered by distillation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuum, whereby 21 g of the fraction of Compound (II) (85°-90°C/0.03 mmHg)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CCCCC=CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.